molecular formula C14H22OS B14435569 1-Decanone, 1-(2-thienyl)- CAS No. 79852-24-7

1-Decanone, 1-(2-thienyl)-

Cat. No.: B14435569
CAS No.: 79852-24-7
M. Wt: 238.39 g/mol
InChI Key: DQOJADJTCNMTPI-UHFFFAOYSA-N
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Description

1-Decanone, 1-(2-thienyl)- is an organic compound that belongs to the family of ketones It features a decanone backbone with a thienyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decanone, 1-(2-thienyl)- can be synthesized through several methods. One common approach involves the reaction of 1-decene with thiophene in the presence of a catalyst such as palladium chloride and cuprous chloride in a dimethylformamide (DMF) and water mixture . The reaction is carried out under an oxygen atmosphere, and the product is purified through extraction and distillation.

Industrial Production Methods: Industrial production of 1-Decanone, 1-(2-thienyl)- typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Decanone, 1-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl group can participate in electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Substituted thienyl derivatives.

Scientific Research Applications

1-Decanone, 1-(2-thienyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Decanone, 1-(2-thienyl)- involves its interaction with various molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Decanone: Another ketone with a similar structure but without the thienyl group.

    Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.

Uniqueness: 1-Decanone, 1-(2-thienyl)- is unique due to the presence of both a long alkyl chain and a thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Conclusion

1-Decanone, 1-(2-thienyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, and its applications in chemistry, biology, medicine, and industry continue to be explored. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.

Properties

CAS No.

79852-24-7

Molecular Formula

C14H22OS

Molecular Weight

238.39 g/mol

IUPAC Name

1-thiophen-2-yldecan-1-one

InChI

InChI=1S/C14H22OS/c1-2-3-4-5-6-7-8-10-13(15)14-11-9-12-16-14/h9,11-12H,2-8,10H2,1H3

InChI Key

DQOJADJTCNMTPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=CC=CS1

Origin of Product

United States

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